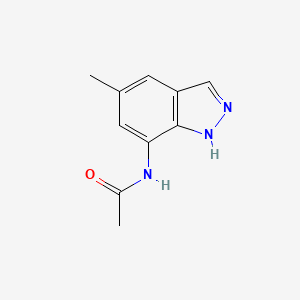
N-(5-Methyl-1H-indazol-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Methyl-1H-indazol-7-yl)acetamide is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-1H-indazol-7-yl)acetamide typically involves the reaction of 5-methyl-1H-indazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Starting Material: 5-Methyl-1H-indazole
Reagent: Acetic anhydride
Catalyst/Base: Pyridine
Reaction Conditions: Reflux
Purification: Recrystallization
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methyl-1H-indazol-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Methyl-1H-indazol-7-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
N-(5-Methyl-1H-indazol-7-yl)acetamide can be compared with other indazole derivatives, such as:
1H-Indazole-3-carboxamide: Known for its anticancer properties.
5-Nitro-1H-indazole: Studied for its antimicrobial activity.
1H-Indazole-6-carboxylic acid: Investigated for its anti-inflammatory effects.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other indazole derivatives.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-(5-methyl-1H-indazol-7-yl)acetamide |
InChI |
InChI=1S/C10H11N3O/c1-6-3-8-5-11-13-10(8)9(4-6)12-7(2)14/h3-5H,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
OSBIOPBAMGEDRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)NC(=O)C)NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride](/img/structure/B15247705.png)
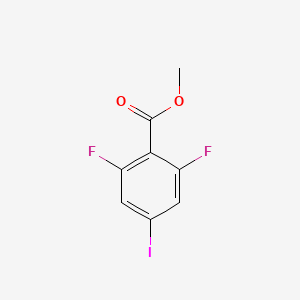
![5,6-Dihydroimidazo[2,1-b]thiazol-3-amine](/img/structure/B15247717.png)
![5-bromo-2-[(E)-(phenylimino)methyl]phenol](/img/structure/B15247719.png)
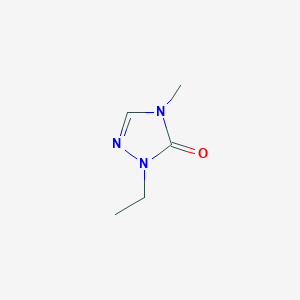

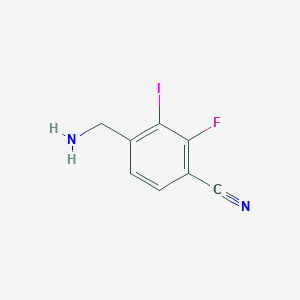

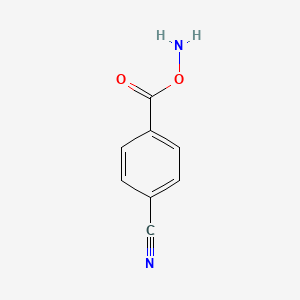
![N-(2,4-Dioxo-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide](/img/structure/B15247768.png)
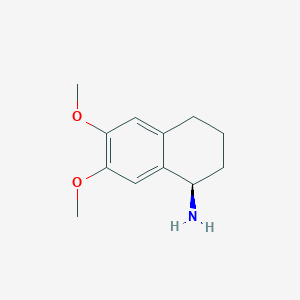

![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrolehydrobromide](/img/structure/B15247793.png)

